Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
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Overview
Description
Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[[(1,1-dimethylethoxy)carbonyl]methylamino] group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the tert-butoxycarbonyl (Boc) derivative.
Formation of Amide Bond: The protected amino group is then reacted with benzoic acid to form the amide bond.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzoic acid derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is used in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include enzymatic reactions where the compound binds to the active site, altering the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, simpler in structure.
2-Aminobenzoic acid: Similar structure but lacks the tert-butoxycarbonyl group.
N-Boc-2-aminobenzoic acid: Contains the Boc-protected amino group but differs in the position of substitution.
Uniqueness
Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is unique due to the presence of the tert-butoxycarbonyl group, which provides steric hindrance and affects the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its simpler analogs.
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-14-10-7-5-4-6-9(10)12(16)17/h4-7,14H,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDQSSPAQOVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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